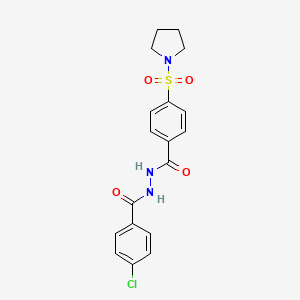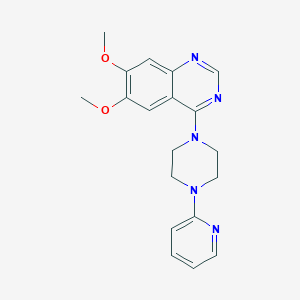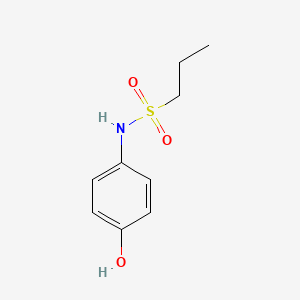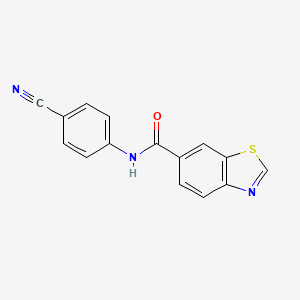
4-(dimethylamino)-N-(3-iodophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(dimethylamino)-N-(3-iodophenyl)benzamide, also known as DIBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in cancer treatment. It belongs to the class of benzamides and is known for its ability to inhibit the activity of a protein called P-glycoprotein (P-gp), which is responsible for drug resistance in cancer cells.
Mecanismo De Acción
4-(dimethylamino)-N-(3-iodophenyl)benzamide inhibits the activity of P-gp by binding to its ATP-binding site, which prevents the protein from pumping out chemotherapeutic agents from cancer cells. This leads to an increase in the concentration of chemotherapeutic agents within cancer cells, which enhances their cytotoxic effects.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity and exhibits good pharmacokinetic properties. It is rapidly absorbed and distributed in the body, and is metabolized by the liver. This compound has also been shown to have a low potential for drug-drug interactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(dimethylamino)-N-(3-iodophenyl)benzamide has several advantages for use in lab experiments. It is readily available and easy to synthesize, and has been shown to be effective in inhibiting P-gp activity in vitro. However, its efficacy in vivo is yet to be fully established, and further studies are needed to determine its potential toxicity and side effects.
Direcciones Futuras
There are several future directions for research on 4-(dimethylamino)-N-(3-iodophenyl)benzamide. One potential direction is to investigate its efficacy in combination with other chemotherapeutic agents in animal models of cancer. Another direction is to explore its potential application in other diseases, such as Alzheimer's disease, where P-gp plays a role in drug resistance. Additionally, further studies are needed to determine its potential toxicity and side effects, as well as its pharmacokinetic properties in humans.
Métodos De Síntesis
The synthesis of 4-(dimethylamino)-N-(3-iodophenyl)benzamide involves the reaction of 3-iodoaniline with 4-(dimethylamino)benzoyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a white crystalline solid with a melting point of 169-171°C.
Aplicaciones Científicas De Investigación
4-(dimethylamino)-N-(3-iodophenyl)benzamide has been extensively studied for its potential application in cancer treatment. It has been shown to inhibit the activity of P-gp, which is responsible for drug resistance in cancer cells. This makes this compound a potential candidate for use in combination with other chemotherapeutic agents to improve their efficacy.
Propiedades
IUPAC Name |
4-(dimethylamino)-N-(3-iodophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15IN2O/c1-18(2)14-8-6-11(7-9-14)15(19)17-13-5-3-4-12(16)10-13/h3-10H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFVZKKOQKPKDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[2-Methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetyl}-4-pyridin-2-ylpiperazine](/img/structure/B7478934.png)

![N-{3-[benzyl(methyl)amino]propyl}-3-(4-chlorophenyl)-1H-pyrazole-5-carboxamide](/img/structure/B7478964.png)



![1-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B7478982.png)


![N-(3,5-dichlorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7478992.png)
![N-(3,5-dimethoxyphenyl)-2-[4-(2-methoxyphenyl)piperazino]acetamide](/img/structure/B7479008.png)


